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Introduction
MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 is a highly specific and sensitive fluorogenic substrate

designed for the continuous assay of severe acute respiratory syndrome coronavirus (SARS-

CoV) main protease (Mpro) and its highly homologous counterpart in SARS-CoV-2, the 3C-like

protease (3CLpro). These proteases are essential for viral replication, making them prime

targets for the development of antiviral therapeutics. This substrate utilizes the principle of

Förster Resonance Energy Transfer (FRET) to monitor enzymatic activity, providing a robust

platform for high-throughput screening (HTS) of potential inhibitors.

The substrate consists of a peptide sequence (AVLQSGFR) derived from the autoprocessing

cleavage site of SARS-CoV Mpro. This sequence is flanked by a fluorescent donor, 7-

methoxycoumarin-4-acetyl (MCA), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its

intact state, the proximity of the Dnp quencher to the MCA fluorophore results in a low

fluorescence signal. Upon enzymatic cleavage between the glutamine (Q) and serine (S)

residues within the recognition sequence, the MCA and Dnp moieties are separated. This

separation disrupts the FRET, leading to a significant increase in fluorescence intensity that

can be monitored in real-time.
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Principle of the FRET-Based Assay
The enzymatic cleavage of the MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 substrate by SARS-CoV

Mpro or SARS-CoV-2 3CLpro forms the basis of a sensitive detection method for protease

activity and for the screening of inhibitors.

MCA
(Fluorophore)

— AVLQSGFR — Lys(Dnp) — Lys —

DNP
(Quencher)

FRET

MCA-AVLQ

Fluorescent Product

SGFR-Lys(Dnp)-Lys-NH2

Quenched Product

SARS-CoV-2
3CLpro

CleavageSubstrate Binding

Click to download full resolution via product page

Caption: Mechanism of the FRET-based assay using MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2.

Quantitative Data
Kinetic Parameters for SARS-CoV-2 3CLpro
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The Michaelis-Menten constant (Km) and catalytic rate constant (kcat) are crucial for

characterizing the enzyme-substrate interaction and for designing effective inhibitor screening

assays. The reported values for SARS-CoV-2 3CLpro with MCA-AVLQSGFR-Lys(Dnp)-Lys-
NH2 can vary depending on the assay conditions and the presence of fusion tags on the

recombinant enzyme.

Enzyme Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

SARS-CoV-2

Mpro
1.41 - 28,500 [1]

SARS-CoV Mpro - - 26,500 [1]

SARS-CoV-2

3CLpro
16 - 19 - -

Note: The presence of affinity tags (e.g., His-tag) can influence the kinetic parameters.

IC50 Values of Reference Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an

inhibitor. The following table summarizes the IC50 values for some known inhibitors of SARS-

CoV-2 3CLpro determined using the MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 substrate.
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Inhibitor IC50 (µM) Assay Conditions Reference

Ebselen 0.67 -

Tideglusib 1.55 -

Carmofur 1.82 -

Thimerosal 0.6
0.5 µM Mpro, 10 µM

substrate

Phenylmercuric

acetate
0.4

0.5 µM Mpro, 10 µM

substrate

GC-376 5.13 ± 0.41
Pre-incubation for 30

min at RT
[2]

IMB63-8G 16.27 ± 0.62
Pre-incubation for 30

min at RT
[2]

IMB84-8D 24.25 ± 3.35
Pre-incubation for 30

min at RT
[2]

IMB26-11E 32.48 ± 5.19
Pre-incubation for 30

min at RT
[2]

IMB96-2A 38.36 ± 6.16
Pre-incubation for 30

min at RT
[2]

Experimental Protocols
Materials and Reagents

Enzyme: Recombinant, purified SARS-CoV-2 3CLpro (or SARS-CoV Mpro).

Substrate: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2.

Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA is a commonly used buffer. Other

buffers such as HEPES and phosphate buffers have also been reported. The addition of

reducing agents like 1 mM DTT can be beneficial.

Inhibitors: Test compounds and a known reference inhibitor (e.g., GC-376).
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Solvent: DMSO for dissolving substrate and inhibitors.

Microplates: Black, 96-well or 384-well, low-volume microplates are recommended to

minimize background fluorescence.

Plate Reader: A fluorescence plate reader capable of excitation at ~320 nm and emission

detection at ~405 nm.

Preparation of Stock Solutions
Enzyme Stock: Prepare a concentrated stock solution of the protease in a suitable storage

buffer (e.g., 20 mM Tris pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and 50% glycerol)

and store at -80°C.

Substrate Stock: Dissolve MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 in 100% DMSO to a final

concentration of 10 mM. Store protected from light at -20°C.

Inhibitor Stock: Dissolve test compounds and reference inhibitors in 100% DMSO to a final

concentration of 10 mM.

High-Throughput Screening (HTS) Assay Protocol
This protocol is a general guideline and may require optimization based on the specific enzyme

preparation and instrumentation.
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Caption: A typical workflow for a high-throughput screening assay.
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Step-by-Step Procedure:

Assay Plate Preparation:

To each well of a 96-well microplate, add the appropriate volume of assay buffer.

Add 1 µL of the test compound or reference inhibitor (or DMSO for control wells) to the

respective wells.

Enzyme Addition:

Dilute the enzyme stock to the desired working concentration (e.g., 30 nM final

concentration) in assay buffer.

Add the diluted enzyme solution to all wells except the "no enzyme" control wells.

Pre-incubation:

Gently mix the plate and pre-incubate for 10-30 minutes at room temperature. This step

allows for the binding of inhibitors to the enzyme.

Reaction Initiation:

Prepare a working solution of the substrate by diluting the 10 mM stock in assay buffer to

the desired final concentration (e.g., 20 µM).

Initiate the enzymatic reaction by adding the substrate solution to all wells.

Fluorescence Measurement:

Immediately place the microplate in the fluorescence plate reader.

Measure the increase in fluorescence intensity over time (e.g., every 35 seconds for 3.5

minutes) using an excitation wavelength of approximately 320 nm and an emission

wavelength of approximately 405 nm.

Data Analysis:
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Determine the initial reaction velocity (rate of fluorescence increase) for each well from the

linear portion of the progress curve.

Calculate the percent inhibition for each test compound using the following formula: %

Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the initial velocity in the

presence of the test compound and V_control is the initial velocity in the presence of

DMSO.

For active compounds, perform dose-response experiments to determine the IC50 value.

Assay Optimization
To ensure a robust and reliable assay, several parameters should be optimized:

Enzyme Concentration: Titrate the enzyme concentration to achieve a linear reaction rate for

a sufficient duration.

Substrate Concentration: The substrate concentration is typically kept at or below the Km

value to maximize sensitivity for competitive inhibitors.

DMSO Tolerance: Determine the maximum concentration of DMSO that does not

significantly affect enzyme activity. Typically, final DMSO concentrations should be kept

below 1-2%.

Buffer Composition: The choice of buffer, pH, and the inclusion of additives like salts and

reducing agents can impact enzyme stability and activity. A systematic evaluation of these

components is recommended.

Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of identifying and characterizing inhibitors of

SARS-CoV-2 3CLpro using the FRET-based assay.
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Caption: The drug discovery pipeline for SARS-CoV-2 3CLpro inhibitors.

Conclusion
MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 is a valuable tool for the discovery and characterization

of inhibitors targeting SARS-CoV Mpro and SARS-CoV-2 3CLpro. Its use in a FRET-based

assay provides a sensitive, continuous, and high-throughput method for identifying potential
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antiviral lead compounds. The protocols and data presented here offer a comprehensive guide

for researchers in the field of drug discovery to effectively utilize this substrate in their efforts to

combat coronavirus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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